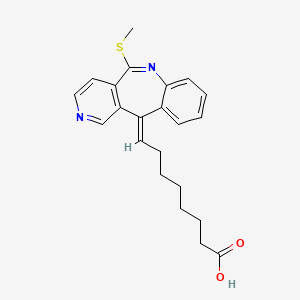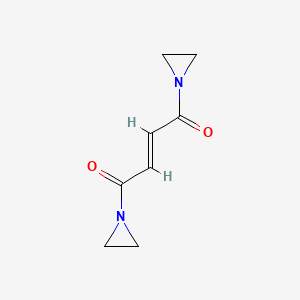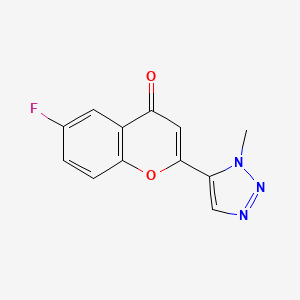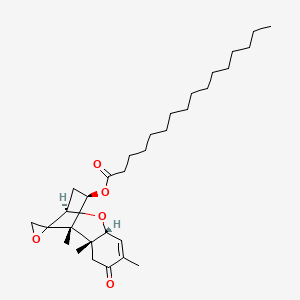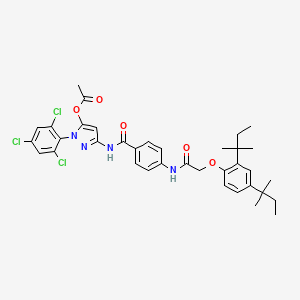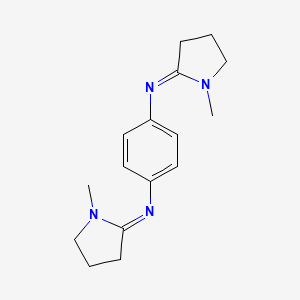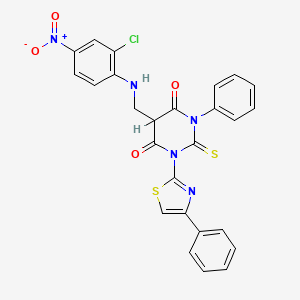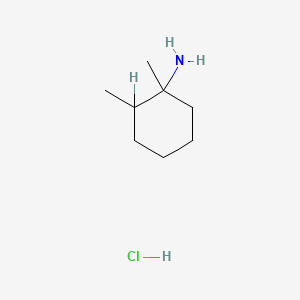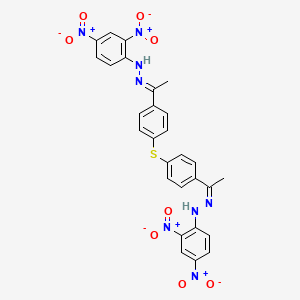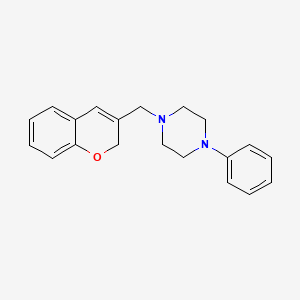
Piperazine, 1-(2H-1-benzopyran-3-ylmethyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(2H-1-benzopyran-3-ylmethyl)-4-phenyl- is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of a benzopyran ring and a phenyl group attached to the piperazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2H-1-benzopyran-3-ylmethyl)-4-phenyl- typically involves the reaction of piperazine with benzopyran and phenyl derivatives under controlled conditions. One common method involves the use of a condensation reaction where the benzopyran-3-ylmethyl group is introduced to the piperazine ring, followed by the addition of the phenyl group. The reaction conditions often require the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(2H-1-benzopyran-3-ylmethyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Piperazine, 1-(2H-1-benzopyran-3-ylmethyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-(2H-1-benzopyran-3-ylmethyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)piperazine
- Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride
Uniqueness
Piperazine, 1-(2H-1-benzopyran-3-ylmethyl)-4-phenyl- is unique due to its specific combination of a benzopyran ring and a phenyl group attached to the piperazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
83823-37-4 |
|---|---|
Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(2H-chromen-3-ylmethyl)-4-phenylpiperazine |
InChI |
InChI=1S/C20H22N2O/c1-2-7-19(8-3-1)22-12-10-21(11-13-22)15-17-14-18-6-4-5-9-20(18)23-16-17/h1-9,14H,10-13,15-16H2 |
InChI Key |
LWWSMZHQBCSYKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3OC2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxypropane-1,2,3-tricarboxylic acid;2-[2-(4-phenylpiperazin-1-yl)ethyl]-1-propan-2-ylbenzo[e]benzimidazole](/img/structure/B12720503.png)
